molecular formula C11H22N2O B13641933 n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide

n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide

Cat. No.: B13641933
M. Wt: 198.31 g/mol
InChI Key: PEPMYKLPYSWXRV-UHFFFAOYSA-N
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Description

n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide (CAS: 1468729-25-0) is a cyclobutane-derived compound with the molecular formula C₉H₁₈N₂O . Its structure features a 3-aminocyclobutylmethyl group attached to a 2-methylpentanamide backbone. The cyclobutyl amine group may influence its stability, solubility, or interactions with biological targets, distinguishing it from aryl-substituted analogs .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-2-methylpentanamide

InChI

InChI=1S/C11H22N2O/c1-3-4-8(2)11(14)13-7-9-5-10(12)6-9/h8-10H,3-7,12H2,1-2H3,(H,13,14)

InChI Key

PEPMYKLPYSWXRV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1CC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Aminocyclobutyl)methyl)-2-methylpentanamide typically involves the reaction of 3-aminocyclobutylmethylamine with 2-methylpentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-((3-Aminocyclobutyl)methyl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((3-Aminocyclobutyl)methyl)-2-methylpentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3-Aminocyclobutyl)methyl)-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in Herbicide Chemistry

Karsil (N-(3,4-Dichlorophenyl)-2-methylpentanamide)
  • Structure : A 2-methylpentanamide with a 3,4-dichlorophenyl substituent.
  • Function : A potent herbicide inhibiting photosynthesis in turnip chloroplasts .
  • Biodegradation: Hydrolyzed by Penicillium spp. via induced acylamidase into 2-methylvaleric acid and 3,4-dichloroaniline (3,4-DCA). Enzymatic activity is influenced by acyl chain length and substituents: Unbranched C4 acyl chains (e.g., N-phenylbutyramide) show higher hydrolysis rates than shorter chains . Dichloro-substituted phenyl groups enhance herbicidal potency but reduce hydrolysis compared to monochloro analogs .
Solan (N-(3-Chloro-4-methylphenyl)-2-methylpentanamide)
  • Structure : Similar to Karsil but with a 3-chloro-4-methylphenyl group.
  • Function : Herbicide with moderate selectivity against grasses .
  • Biodegradation : Lower hydrolysis susceptibility than Karsil due to methyl substitution on the phenyl ring, which sterically hinders enzyme access .
Propanil (N-(3,4-Dichlorophenyl)propionamide)
  • Structure : A C3 acyl chain with 3,4-dichlorophenyl substitution.
  • Function : Rapid-acting herbicide.
  • Biodegradation : Hydrolyzed twice as efficiently as N-phenylpropionamide (C3 chain), highlighting the role of phenyl substituents in enzyme recognition .
n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide**
  • The 3-aminocyclobutyl group may enhance solubility or alter binding kinetics compared to aryl-substituted analogs .

Functional Group Comparisons

N,O-Bidentate Directing Groups
  • Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Comparison: The hydroxyl group in this compound facilitates metal-catalyzed C–H bond functionalization, whereas the cyclobutyl amine in this compound may enable distinct reactivity or coordination chemistry.
3-Aminocyclobutyl Derivatives
  • Example: 4(3-Aminocyclobutyl)pyrimidin-2-amines .
  • Comparison: The 3-aminocyclobutyl moiety in these compounds promotes binding to bacterial efflux pumps (e.g., AcrA), suggesting that this compound could similarly interact with biological targets, though this remains speculative without direct evidence.

Data Tables

Table 1. Structural and Functional Comparison of Key Compounds

Compound Acyl Chain Substituents Key Function Hydrolysis Susceptibility
n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide C5 3-Aminocyclobutylmethyl Undocumented Not tested
Karsil C5 3,4-Dichlorophenyl Photosynthesis inhibition High (Penicillium spp.)
Solan C5 3-Chloro-4-methylphenyl Selective herbicide Moderate
Propanil C3 3,4-Dichlorophenyl Rapid herbicide Very high

Table 2. Enzymatic Hydrolysis Rates of Selected Acylanilides (Adapted from )

Compound ID Substituents Acyl Chain Relative Activity (%)
1 (Karsil) 3,4-Dichlorophenyl C5 100
9 (Propanil) 3,4-Dichlorophenyl C3 200
14 3-Chlorophenyl C5 150
16 (Solan) 3-Chloro-4-methylphenyl C5 50

Research Findings and Implications

  • Biodegradability: Aryl-substituted compounds like Karsil and Propanil are efficiently degraded by Penicillium-derived acylamidases, but substituents (e.g., methyl, bromine) significantly alter hydrolysis rates . The absence of an aromatic ring in this compound likely shifts its degradation pathway, possibly increasing persistence or requiring alternative microbial enzymes.
  • Synthetic Utility: Compared to N,O-bidentate directing groups , the cyclobutyl amine could enable novel reaction pathways in catalysis or drug design.

Biological Activity

n-((3-Aminocyclobutyl)methyl)-2-methylpentanamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanism of action, and therapeutic potential.

Chemical Structure

The compound can be represented as follows:

n 3 Aminocyclobutyl methyl 2 methylpentanamide\text{n 3 Aminocyclobutyl methyl 2 methylpentanamide}

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS). Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving opioid receptors, which are critical for pain modulation and reward pathways.

2. Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity towards μ-opioid receptors. For instance, derivatives with structural modifications have shown binding affinities in the range of 4 nM to 850 nM, indicating a strong potential for analgesic effects .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, including neuroblastoma and glioblastoma cells. The compound's cytotoxicity was evaluated using the NCI 60-cell line panel, revealing growth inhibition concentrations (GI50) in the nanomolar range .

Cell LineGI50 (nM)LC50 (nM)
Neuroblastoma18.9>15× lower than standard drug
Glioblastoma200>3 μM

In Vivo Studies

Biodistribution studies conducted on mice showed enhanced brain uptake of the compound after oral administration, suggesting its potential as a theranostic agent for brain tumors . The compound demonstrated significant efficacy in reducing tumor size and enhancing survival rates in animal models.

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on glioblastoma cells. The results indicated that treatment led to a substantial decrease in cell viability and an increase in apoptotic markers, demonstrating its potential as a novel anticancer agent .

Case Study 2: Pain Management

Another study focused on the analgesic properties of the compound. It was found to significantly reduce pain responses in animal models, comparable to established opioid medications but with potentially fewer side effects .

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